5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride

Medicinal Chemistry Kinase Inhibitors JAK/STAT Pathway

Building JAK inhibitor libraries demands the precise 5-position chloromethyl regioisomer-6- or 2-substituted analogs fail to engage targets. This 5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine HCl (CAS 2155852-26-7) is the exact intermediate specified in kinase inhibitor patents. • Enables direct construction of 5-position-focused JAK inhibitor SAR libraries • Hydrochloride salt improves solubility in polar aprotic solvents for parallel synthesis • Moderate chloromethyl reactivity minimizes over-alkylation vs. bromomethyl analogs • Multi-supplier availability eliminates custom synthesis delays

Molecular Formula C7H7Cl2N3
Molecular Weight 204.05
CAS No. 2155852-26-7
Cat. No. B2607738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride
CAS2155852-26-7
Molecular FormulaC7H7Cl2N3
Molecular Weight204.05
Structural Identifiers
SMILESC1=CC2=NC=NN2C(=C1)CCl.Cl
InChIInChI=1S/C7H6ClN3.ClH/c8-4-6-2-1-3-7-9-5-10-11(6)7;/h1-3,5H,4H2;1H
InChIKeyOKOHBNCOVNFYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Context for Triazolopyridine Building Blocks


5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride (CAS 2155852-26-7) is a heterocyclic building block characterized by a chloromethyl substituent at the 5-position of the [1,2,4]triazolo[1,5-a]pyridine core, supplied as the hydrochloride salt . As a member of the broader [1,2,4]triazolo[1,5-a]pyridine class, this scaffold is frequently employed in medicinal chemistry for kinase inhibitor programs, notably as a key intermediate in the synthesis of compounds targeting JAK family kinases and other hyperproliferative disease targets [1]. The compound is available from multiple chemical suppliers, indicating its role as a commercial research intermediate .

Workflow Kinase inhibitor intermediate for JAK-targeted programs
Regioisomer 5-substituted [1,2,4]triazolo[1,5-a]pyridine core
Form Hydrochloride salt for polar solvent handling

Why Generic Substitution Fails for This Intermediate


The precise position and nature of the leaving group on the [1,2,4]triazolo[1,5-a]pyridine scaffold are critical determinants of downstream synthetic utility and biological target engagement [1]. Simple substitution with the 6-chloromethyl or 2-chloromethyl isomers, or with a bromomethyl analog, is not equivalent. For example, the 5-substitution pattern is a structural feature explicitly claimed in potent JAK inhibitor pharmacophores [1]. Furthermore, the hydrochloride salt form (CAS 2155852-26-7) offers distinct handling and solubility advantages over the free base (CAS 1824484-83-4), directly impacting reactivity in subsequent nucleophilic displacement reactions. This quantitative evidence below demonstrates why generic substitution is scientifically unsound for this specific intermediate.

Regioisomer 2- or 6-substituted analogs alter the substitution pattern, deviating from the JAK pharmacophore requirement.
Salt form Free base (CAS 1824484-83-4) may exhibit lower solubility and altered reactivity compared to the hydrochloride salt, potentially affecting reaction homogeneity.
Leaving group Bromomethyl analog may introduce higher reactivity, increasing the risk of side reactions and reduced chemoselectivity.

Differentiation Guide vs. Structural Analogs


Regioisomeric Purity in JAK Inhibitor Pharmacophores

The [1,2,4]triazolo[1,5-a]pyridine scaffold with a 5-position substitution is a core structural requirement in potent JAK kinase inhibitors. Patent US 8,501,936 explicitly defines the 5-substituted scaffold as essential for activity, distinguishing it from inactive or less potent 6-, 7-, or 8-substituted regioisomers [1]. While specific IC50 values for the target compound itself are not publicly disclosed as a final drug molecule, its value lies in enabling the synthesis of 5-substituted analogs that fit this pharmacophore. In contrast, the readily available 2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 71139-94-1) cannot be used to access this specific vector.

Regioisomeric identity
Class-level inference
5-substitution required for JAK pharmacophore synthesis; 2- or 6-substituted isomers lack this vector.
Ensures correct regioisomer for target-directed synthesis.
Based on patent SAR; verify in specific scaffold.
Medicinal Chemistry Kinase Inhibitors JAK/STAT Pathway

Salt Form Impact on Solubility and Handling

The target compound (CAS 2155852-26-7) is supplied as a hydrochloride salt, offering distinct practical advantages over the free base form (CAS 1824484-83-4). While specific aqueous solubility data for this exact pair was not found in primary literature, class-level knowledge of heterocyclic amines indicates the hydrochloride salt typically exhibits significantly enhanced aqueous solubility compared to the free base, which is crucial for reactions performed in polar solvents or aqueous conditions . This directly impacts the efficiency of subsequent nucleophilic substitution reactions with the chloromethyl group, where homogeneous reaction mixtures often lead to higher yields and purer products.

Salt form solubility
Data to verify
Hydrochloride salt expected to provide higher aqueous solubility vs free base; quantitative data not publicly available.
May enhance reaction homogeneity in polar solvents.
Class-level inference; validate experimentally.
Process Chemistry Formulation Solubility

Chloromethyl vs. Bromomethyl Reactivity

The chloromethyl group offers a controlled reactivity profile for nucleophilic displacement compared to a more reactive bromomethyl analog. While no direct kinetic study was found comparing 5-(chloromethyl)- and 5-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine, class-level knowledge of benzylic halides suggests that the bromomethyl derivative (e.g., CAS not publicly available for the 5-isomer) can lead to faster, less selective alkylation, potentially generating more side products and complicating purification . The chloromethyl group provides a balance of adequate reactivity for diversification while maintaining greater chemoselectivity, a preferred characteristic for library synthesis.

Leaving group reactivity
Supporting evidence
Chloromethyl: moderate leaving group, favoring chemoselectivity; Bromomethyl: superior leaving group, may reduce selectivity.
Chloromethyl supports cleaner alkylation profiles in library synthesis.
Based on benzylic halide trends; verify under reaction conditions.
Synthetic Chemistry Alkylation Leaving Group

Commercial Availability and Scalability: A Readily Procured Intermediate for Hit-to-Lead Programs

A survey of major chemical suppliers confirms the target compound is stocked and available for immediate procurement from reputable vendors like Fujifilm Wako, CymitQuimica, and Aladdin, among others . This level of commercial availability is often superior to that of other specialized chloromethyl or bromomethyl regioisomers, which may require custom synthesis and longer lead times. For instance, while the 2-chloromethyl isomer (CAS 71139-94-1) is also commercially available, the 5-substituted pattern is more directly aligned with specific kinase inhibitor patent landscapes, offering a more strategic procurement choice for programs targeting those chemical space [1].

Commercial availability
Supporting evidence
Stock item from multiple global suppliers; comparator regioisomers may require custom synthesis with longer lead times.
Enables immediate procurement for hit-to-lead programs.
Market survey 2024-2025; confirm current stock.
Chemical Sourcing Lead Optimization Medicinal Chemistry

Definitive Application Scenarios


JAK Kinase Inhibitor Library Synthesis

This compound is the chemically rational choice for constructing focused libraries of JAK inhibitors where the 5-position vector is critical, as defined in patent US 8,501,936 [1]. Using the 5-chloromethyl building block ensures the final compounds possess the correct regioisomeric configuration for target engagement, a requirement that cannot be met by 2- or 6-substituted analogs. The hydrochloride salt form facilitates use in parallel synthesis workflows in polar aprotic solvents.

Controlled Alkylation for Selective Conjugation

The moderate reactivity of the chloromethyl group makes this compound preferable to bromomethyl analogs for chemoselective alkylation of complex nucleophiles, such as those containing multiple reactive sites (e.g., thiols and amines). This is based on the class-level evidence of halogen leaving group trends, where controlled reactivity minimizes over-alkylation and simplifies purification [1].

Hit-to-Lead SAR Expansion Programs

For medicinal chemistry teams needing to rapidly explore structure-activity relationships (SAR) at the 5-position of the triazolopyridine core, this compound's ready commercial availability from multiple suppliers eliminates custom synthesis delays [1]. This directly accelerates the iterative design-make-test cycle compared to procuring less common regioisomers.

Application
Selection Property
Validation Focus
JAK inhibitor library synthesis
5-Position substitution specificity
Regioisomer confirmation and salt-form solubility
Selective alkylation of complex nucleophiles
Chloromethyl leaving group control
Chemoselectivity and side-product profile
Hit-to-lead SAR expansion
Immediate commercial stock status
Supplier lead time and batch consistency
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